Cas no 25654-32-4 (cannabigerol)

cannabigerol structure
cannabigerol structure
Product Name:cannabigerol
CAS No:25654-32-4
MF:C21H32O2
MW:316.477586746216
CID:2006083
PubChem ID:21959679
Update Time:2025-04-21

cannabigerol Chemical and Physical Properties

Names and Identifiers

    • cannabigerol
    • CBG
    • DTXSID801172389
    • 1,3-Benzenediol, 2-(3,7-dimethyl-2,6-octadienyl)-5-pentyl-, (Z)-
    • SCHEMBL12954626
    • 25654-32-4
    • Inchi: 1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12-
    • InChI Key: QXACEHWTBCFNSA-ATVHPVEESA-N
    • SMILES: OC1C=C(C=C(C=1C/C=C(/C)\CC/C=C(\C)/C)O)CCCCC

Computed Properties

  • Exact Mass: 316.240230259g/mol
  • Monoisotopic Mass: 316.240230259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 9
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.4
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Solubility: Acetonitrile (Slightly), Chloroform (Slightly)

cannabigerol Security Information

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